molecular formula C5H6F2N2 B13325375 (R)-4,4-Difluoropyrrolidine-2-carbonitrile

(R)-4,4-Difluoropyrrolidine-2-carbonitrile

Cat. No.: B13325375
M. Wt: 132.11 g/mol
InChI Key: WUYQBXHBLXPWNV-SCSAIBSYSA-N
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Description

®-4,4-Difluoropyrrolidine-2-carbonitrile is a chiral organic compound characterized by the presence of two fluorine atoms attached to a pyrrolidine ring and a nitrile group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Difluoropyrrolidine-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods: Industrial production of ®-4,4-Difluoropyrrolidine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: ®-4,4-Difluoropyrrolidine-2-carbonitrile can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-4,4-Difluoropyrrolidine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The nitrile group can also participate in interactions with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

  • 4-Fluoropyrrolidine-2-carbonitrile
  • 4,4-Dichloropyrrolidine-2-carbonitrile
  • 4,4-Difluoropyrrolidine-2-carboxylic acid

Comparison: ®-4,4-Difluoropyrrolidine-2-carbonitrile is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and potential for stronger interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

(2R)-4,4-difluoropyrrolidine-2-carbonitrile

InChI

InChI=1S/C5H6F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1,3H2/t4-/m1/s1

InChI Key

WUYQBXHBLXPWNV-SCSAIBSYSA-N

Isomeric SMILES

C1[C@@H](NCC1(F)F)C#N

Canonical SMILES

C1C(NCC1(F)F)C#N

Origin of Product

United States

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